N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide
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Overview
Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide is a useful research compound. Its molecular formula is C16H13Cl2N5O2 and its molecular weight is 378.21. The purity is usually 95%.
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Scientific Research Applications
Anti-Asthmatic Activities
Research on derivatives of imidazo[1,2-b]pyridazine, closely related to the chemical structure , has demonstrated significant anti-asthmatic activities. These compounds inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, with specific derivatives showing potent activity and prolonged action, surpassing that of traditional treatments like theophylline. The structure-activity relationships of these compounds highlight the importance of certain substituents for enhanced activity, suggesting potential therapeutic applications in asthma management (Kuwahara et al., 1996).
Antimalarial Activity
Novel thiosemicarbazone derivatives containing a benzimidazole moiety, which shares a common pharmacophoric feature with the compound of interest, have been synthesized and evaluated for their antimalarial properties. These compounds, synthesized through a series of chemical reactions starting from substituted o-phenylenediamine and dl-lactic acid, have shown promising in vitro antimalarial activity, underscoring the potential of such structures in the development of new antimalarial drugs (Divatia et al., 2014).
Antitumor Activity
Imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which share structural similarities with the target compound, have been screened for antitumor activity against murine tumors. Certain analogues exhibited significant antitumor activity, highlighting the potential of these compounds as alternatives to existing chemotherapy agents like dacarbazine. This research provides insights into the development of novel antitumor drugs with improved efficacy and safety profiles (Stevens et al., 1987).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyridazine analogs, including compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have been explored due to their significant pharmaceutical importance. These studies not only elucidate the chemical structures through spectroscopic techniques and XRD but also provide a foundation for the development of heterocyclic compounds with potential pharmaceutical applications (Sallam et al., 2021).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines, with structural modifications at the 3-position, has been conducted to assess their potential as antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential utility in the development of new treatments for ulcerative conditions (Starrett et al., 1989).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,4-dichloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c17-12-2-1-11(9-13(12)18)16(25)20-6-8-23-15(24)4-3-14(21-23)22-7-5-19-10-22/h1-5,7,9-10H,6,8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPCWFEXHTOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.